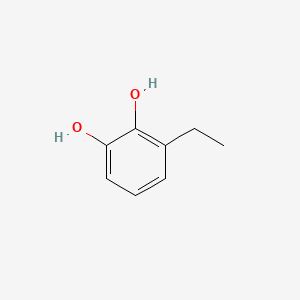

3-Ethylbenzene-1,2-diol

Beschreibung

3-ethylcatechol is the simplest member of the class of 3-ethylcatechols that is catechol bearing an ethyl substituent at position 3.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-6-4-3-5-7(9)8(6)10/h3-5,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCQGNWZASKXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10918521 | |

| Record name | 3-Ethylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10918521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-99-3, 28930-20-3, 73229-71-7 | |

| Record name | 3-Ethyl-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylpyrocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028930203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediol, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073229717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10918521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ69AC58EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Ethyl-1,2-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethylbenzene-1,2-diol from Ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the synthetic pathways for producing 3-Ethylbenzene-1,2-diol, also known as 3-ethylcatechol, from ethylbenzene. Due to the challenges of direct and regioselective dihydroxylation of ethylbenzene, a multi-step synthesis is required. This document details two primary routes: a classical approach involving the formation and subsequent oxidation of a phenolic intermediate, and a modern approach utilizing palladium-catalyzed C-H oxygenation.

Executive Summary

The synthesis of this compound from ethylbenzene is a multi-step process. A direct, one-pot conversion is not currently established in the literature. The most viable synthetic strategies proceed through an intermediate, primarily 2-ethylphenol. This guide presents two detailed pathways:

-

Classical Synthesis via Dakin Oxidation: This route involves the initial synthesis of an ethylphenol isomer, followed by ortho-formylation and subsequent Dakin oxidation to yield the desired catechol.

-

Modern Approach via Palladium-Catalyzed C-H Oxygenation: This pathway also utilizes an ethylphenol intermediate, which is then subjected to a modern, highly regioselective palladium-catalyzed C-H oxygenation to directly form the catechol.

Both methods are detailed with experimental protocols and quantitative data where available, providing a comprehensive resource for the synthesis of this valuable compound.

Route 1: Classical Synthesis via Formylation and Dakin Oxidation

This traditional pathway involves a three-step process starting from a suitable ethylphenol isomer. While the direct synthesis of 2-ethylphenol from ethylbenzene is not highly regioselective, the ortho-alkylation of phenol is a common industrial method for its production. For the purpose of this guide, we will consider the synthesis from 2-ethylphenol.

Step 1: Ortho-formylation of 2-Ethylphenol via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[1][2][3][4] It utilizes chloroform in a basic solution to generate dichlorocarbene, which acts as the electrophile.[4]

Experimental Protocol:

A representative protocol for the Reimer-Tiemann reaction on a phenol is as follows:

-

A solution of the phenol (e.g., 2-ethylphenol, 1 equivalent) and a strong base like sodium hydroxide (8 equivalents) in a mixture of ethanol and water (2:1 ratio) is heated to approximately 70°C.[1]

-

Chloroform (2 equivalents) is added dropwise to the heated solution over a period of one hour.[1]

-

The reaction mixture is stirred for an additional three hours at the same temperature.[1]

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified to a pH of 4-5 and the product, 2-hydroxy-3-ethylbenzaldehyde, is extracted with a suitable organic solvent like ethyl acetate.[1]

-

The organic extracts are combined, dried, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography.

| Parameter | Value | Reference |

| Starting Material | 2-Ethylphenol | - |

| Reagents | Chloroform, Sodium Hydroxide | [1][4] |

| Solvent | Ethanol/Water | [1] |

| Temperature | 70°C | [1] |

| Reaction Time | ~4 hours | [1] |

| Yield | Moderate | [2] |

Step 2: Dakin Oxidation of 2-Hydroxy-3-ethylbenzaldehyde

The Dakin oxidation is a chemical reaction that converts an ortho- or para-hydroxybenzaldehyde to a benzenediol using hydrogen peroxide in a basic solution.[5][6][7] This reaction is a variant of the Baeyer-Villiger oxidation.[5]

Experimental Protocol:

A general procedure for the Dakin oxidation is as follows:

-

The ortho-hydroxybenzaldehyde (e.g., 2-hydroxy-3-ethylbenzaldehyde, 1 equivalent) is dissolved in an aqueous solution of a base, such as sodium hydroxide.[8]

-

Hydrogen peroxide is added to the solution, and the reaction mixture is stirred.

-

The reaction progress is monitored, and upon completion, the mixture is acidified.

-

The product, this compound, is then extracted with an organic solvent.

-

The organic layer is dried and concentrated to give the final product, which can be purified by crystallization or chromatography.

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxy-3-ethylbenzaldehyde | - |

| Reagents | Hydrogen Peroxide, Base (e.g., NaOH) | [5][6] |

| Solvent | Water | [7] |

| Temperature | Room Temperature to Moderate Heating | [7] |

| Yield | Generally Good | [9] |

Logical Workflow for Route 1

Caption: Classical synthetic pathway to this compound.

Route 2: Modern Synthesis via Palladium-Catalyzed C-H Oxygenation

A more contemporary and potentially more efficient route involves the direct ortho-hydroxylation of a silyl-protected phenol using a palladium catalyst. This method offers high regioselectivity.[10][11]

Step 1: Silylation of 2-Ethylphenol

The first step in this pathway is the protection of the hydroxyl group of 2-ethylphenol with a silane to create a directing group for the subsequent C-H activation.

Experimental Protocol:

-

To a solution of 2-ethylphenol in an appropriate aprotic solvent, a suitable silylating agent (e.g., a chlorosilane) is added in the presence of a base (e.g., an amine base like triethylamine or imidazole).

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

-

The reaction mixture is then worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure to yield the silylated 2-ethylphenol.

Step 2: Palladium-Catalyzed Silanol-Directed C-H Oxygenation

This key step utilizes a palladium catalyst to achieve regioselective hydroxylation at the position ortho to the silylated hydroxyl group.[10][11]

Experimental Protocol:

A general procedure for this type of reaction is as follows:[11]

-

The silylated phenol (1 equivalent) is dissolved in a suitable solvent.

-

A palladium catalyst, such as palladium(II) acetate or palladium(II) pivalate, is added, along with an oxidant.[11]

-

The reaction mixture is heated under an inert atmosphere.

-

Upon completion, the reaction is cooled, and the crude product, a cyclic silicon-protected catechol, is isolated.[10]

Step 3: Desilylation

The final step is the removal of the silyl protecting group to yield the desired this compound.

Experimental Protocol:

-

The cyclic silicon-protected catechol is dissolved in a suitable solvent.

-

A desilylating agent, such as tetrabutylammonium fluoride (TBAF), is added, and the reaction is stirred until the deprotection is complete.[10]

-

The reaction is then quenched, and the product is extracted, dried, and purified.

| Parameter | Value | Reference |

| Starting Material | 2-Ethylphenol | - |

| Key Reagents | Silylating agent, Pd(II) catalyst, Oxidant, Desilylating agent (TBAF) | [10][11] |

| Key Features | High regioselectivity, Modern synthetic method | [10][11] |

| Yield | Good to excellent for analogous systems | [12] |

Logical Workflow for Route 2

Caption: Modern synthetic pathway using Pd-catalyzed C-H oxygenation.

Alternative Initial Step: Synthesis of Ethylphenols from Ethylbenzene

For completeness, a pathway starting directly from ethylbenzene to an ethylphenol isomer is outlined below. This method typically favors the meta- and para-isomers.

Sulfonation and Isomerization of Ethylbenzene

Ethylbenzene can be sulfonated using sulfuric acid. At high temperatures (around 200°C), the initially formed ortho and para isomers can be isomerized to the thermodynamically more stable meta-isomer, 3-ethylbenzenesulfonic acid.[13]

Alkali Fusion

The resulting 3-ethylbenzenesulfonic acid can then be converted to 3-ethylphenol via alkali fusion, a process that involves heating with a mixture of sodium and potassium hydroxide to high temperatures (330-340°C).[13]

Experimental Workflow for 3-Ethylphenol Synthesis from Ethylbenzene

Caption: Synthesis of 3-ethylphenol from ethylbenzene.

Conclusion

The synthesis of this compound from ethylbenzene is best achieved through multi-step synthetic sequences. The classical approach via ortho-formylation of 2-ethylphenol followed by a Dakin oxidation provides a reliable method. For researchers seeking higher efficiency and regioselectivity, the modern palladium-catalyzed C-H oxygenation of a silyl-protected 2-ethylphenol offers a promising alternative. The choice of synthetic route will depend on the available resources, desired scale, and the specific requirements of the research or development project.

References

- 1. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Dakin reaction- organic and Heterocyclic chemistry- As per PCI syllabus | PDF [slideshare.net]

- 9. E -Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable ex-cell oxidizer - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04597H [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Silanol - a Traceless Directing Group for Pd-Catalyzed o-Alkenylation of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

3-Ethylbenzene-1,2-diol chemical properties and reactivity

An In-depth Technical Guide on 3-Ethylbenzene-1,2-diol: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also commonly known as 3-ethylcatechol, is an organic compound belonging to the catechol class.[1] Catechols are characterized by a 1,2-dihydroxybenzene moiety and are of significant interest in medicinal chemistry, organic synthesis, and materials science due to their unique chemical properties and reactivity.[1][2] This document provides a comprehensive overview of the chemical properties and reactivity of this compound, including tabulated physical and chemical data, detailed experimental protocols for its enzymatic oxidation, and visualizations of its reaction pathways.

Chemical Properties

This compound is a substituted catechol with an ethyl group at the 3-position of the benzene ring.[3] Its chemical structure and properties are summarized below. The presence of two adjacent hydroxyl groups on the aromatic ring dictates its polarity, solubility, and reactivity.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. The data is compiled from various chemical databases and predictive models.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | [1][4] |

| Molecular Weight | 138.16 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Ethylcatechol, 2,3-Dihydroxyethylbenzene | [1] |

| CAS Number | 933-99-3 | [4][5] |

| Water Solubility (Predicted) | 12.3 g/L | [1] |

| logP (Predicted) | 1.68 - 2.32 | [1][4] |

| pKa (Strongest Acidic, Predicted) | 9.56 | [1] |

| Polar Surface Area | 40.46 Ų | [1][4] |

| Hydrogen Bond Donor Count | 2 | [1][4] |

| Hydrogen Bond Acceptor Count | 2 | [1][4] |

| Rotatable Bond Count | 1 | [1][4] |

| SMILES | CCC1=C(O)C(O)=CC=C1 | [4][6] |

| InChI Key | UUCQGNWZASKXNN-UHFFFAOYSA-N | [1] |

Chemical Reactivity

The reactivity of this compound is largely governed by the catechol moiety. The two hydroxyl groups make the aromatic ring electron-rich, activating it towards electrophilic substitution.[7] They are also susceptible to oxidation, a key reaction in both biological and synthetic contexts.

Oxidation Reactions

Catechols are readily oxidized to form ortho-quinones. This oxidation can be initiated by chemical oxidizing agents, atmospheric oxygen (autoxidation), or enzymes.[8][9]

Enzymatic Oxidation: this compound is a substrate for catechol dioxygenase enzymes.[10] These enzymes play a crucial role in the biodegradation of aromatic compounds. The mode of ring cleavage depends on the specific enzyme:

-

Catechol 1,2-dioxygenase catalyzes intradiol cleavage, breaking the bond between the two hydroxyl-bearing carbons. In the case of 3-ethylcatechol, this reaction yields 2-ethyl-cis,cis-muconic acid.[10]

-

Catechol 2,3-dioxygenase catalyzes extradiol cleavage, breaking the bond between a hydroxyl-bearing carbon and an adjacent carbon.[10] For 3-ethylcatechol, this cleavage occurs between carbons 2 and 3.[10]

Both 3-substituted catechols are oxidized by catechol 2,3-dioxygenase at about 30% of the rate observed for catechol itself.[10] The oxidation rate by catechol 1,2-dioxygenase is significantly lower, at approximately 6% of the rate of catechol oxidation.[10]

Caption: Enzymatic oxidation pathways of this compound.

Electrophilic Substitution

The electron-donating hydroxyl groups activate the benzene ring, making it more susceptible to electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The incoming electrophile will be directed to the positions ortho and para to the hydroxyl groups.

Experimental Protocols

While the chemical synthesis of 3-substituted catechols can be complex and result in low yields, biocatalytic production methods are being investigated as alternatives.[11]

Synthesis of 3-Substituted Catechols

A general method for preparing catechol derivatives involves a multi-step process starting from a protected phenol.[12] Although a specific protocol for 3-ethylcatechol is not detailed in the provided results, a representative synthesis for a similar compound, 3-methylcatechol, involves the oxidation of 2-hydroxy-3-methylbenzaldehyde with hydrogen peroxide.[13]

Example Protocol (Adapted for 3-ethylcatechol):

-

Starting Material: 2-Hydroxy-3-ethylbenzaldehyde.

-

Reagents: Flavin catalyst, aqueous sodium bicarbonate solution, 35% hydrogen peroxide solution.

-

Procedure: The starting material, catalyst, and sodium bicarbonate are dissolved in a suitable solvent mixture (e.g., MeOH/H₂O). Hydrogen peroxide is added, and the mixture is stirred at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Purification: After the reaction is complete, the product is purified by column chromatography.

Protocol for Enzymatic Oxidation

This protocol outlines the methodology used to study the reaction of this compound with catechol dioxygenases, as described in the literature.[10]

1. Enzyme Preparation:

-

Catechol 1,2-dioxygenase and catechol 2,3-dioxygenase are purified from a suitable microorganism, such as Pseudomonas putida.[10]

2. Assay Conditions:

-

Reactions are typically carried out in a buffered solution at a specific pH and temperature to ensure optimal enzyme activity.

-

The concentration of the substrate (this compound) and the enzyme are carefully controlled.

3. Monitoring the Reaction:

-

The rate of oxidation is determined by monitoring the consumption of oxygen using an oxygen electrode or by observing the formation of the product spectrophotometrically at a specific wavelength.[8]

4. Product Analysis:

-

The reaction products, such as 2-ethyl-cis,cis-muconic acid, are identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[10]

Caption: General workflow for studying enzymatic oxidation.

Biological Relevance

This compound has been detected in foods such as coffee.[1] Its sulfate conjugate, 3-ethylcatechol sulfate, is a metabolite derived from gut microbiota and has been linked to oxidative stress.[14] Recent studies have suggested a potential association between higher levels of 3-ethylcatechol sulfate and an increased risk of fibromyalgia, highlighting its potential role in human pathophysiology.[14]

Conclusion

This compound is a catechol derivative with well-defined chemical properties and predictable reactivity, primarily centered around the two hydroxyl groups. Its susceptibility to enzymatic oxidation makes it a subject of interest in biochemistry and environmental science for understanding biodegradation pathways. Furthermore, its identification as a food component and a microbially-derived metabolite with potential links to human health conditions underscores the importance of further research into its biological activities and potential applications in drug development.

References

- 1. Showing Compound 3-Ethyl-1,2-benzenediol (FDB019889) - FooDB [foodb.ca]

- 2. Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-ethylcatechol | 933-99-3 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. aobchem.com [aobchem.com]

- 6. PubChemLite - this compound (C8H10O2) [pubchemlite.lcsb.uni.lu]

- 7. byjus.com [byjus.com]

- 8. rsc.org [rsc.org]

- 9. uknowledge.uky.edu [uknowledge.uky.edu]

- 10. Reactions of 3-ethylcatechol and 3-(methylthio)catechol with catechol dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. US6080895A - Process of producing catechol derivatives - Google Patents [patents.google.com]

- 13. Page loading... [guidechem.com]

- 14. dovepress.com [dovepress.com]

Spectroscopic Profile of 3-Ethylbenzene-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Ethylbenzene-1,2-diol (CAS No. 933-99-3). Due to the limited availability of direct experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the known spectroscopic characteristics of its constituent functional groups: a catechol (1,2-dihydroxybenzene) ring and an ethyl substituent. Detailed, generalized experimental protocols for obtaining such data are also provided to facilitate laboratory analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations derived from the analysis of structurally similar compounds, namely catechol and ethylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7-6.9 | Multiplet | 3H | Aromatic protons (H-4, H-5, H-6) |

| ~5.0-6.0 | Broad Singlet | 2H | Hydroxyl protons (-OH) |

| ~2.6 | Quartet | 2H | Methylene protons (-CH₂) |

| ~1.2 | Triplet | 3H | Methyl protons (-CH₃) |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~143-145 | C-1, C-2 (bearing -OH) |

| ~135-137 | C-3 (bearing ethyl group) |

| ~127-129 | C-6 |

| ~118-120 | C-4 |

| ~114-116 | C-5 |

| ~23-25 | Methylene carbon (-CH₂) |

| ~14-16 | Methyl carbon (-CH₃) |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3550-3200 | Strong, Broad | O-H stretch (hydroxyl) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2965-2850 | Medium | Aliphatic C-H stretch (in -CH₂CH₃) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (hydroxyl) |

| ~750 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Predicted Relative Abundance | Ion Description |

| 138 | Moderate | [M]⁺, Molecular Ion |

| 123 | High | [M-CH₃]⁺, Loss of a methyl radical |

| 110 | Moderate | [M-C₂H₄]⁺, McLafferty rearrangement |

| 95 | Low | [M-CH₃-CO]⁺, Loss of methyl then carbon monoxide |

| 77 | Low | [C₆H₅]⁺, Phenyl cation |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aromatic diols like this compound.

NMR Spectroscopy

-

Sample Preparation : Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

-

Transfer : Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.[1]

-

Instrumentation : Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.

-

Acquisition : Acquire the spectrum using standard parameters for ¹H and ¹³C NMR. For ¹H NMR, a typical spectral width of -2 to 12 ppm is used. For ¹³C NMR, a spectral width of 0 to 220 ppm is common.

-

Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation : Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[2]

-

Film Deposition : Place a drop of the resulting solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[2]

-

Background Spectrum : Run a background spectrum of the clean, empty sample compartment.

-

Sample Spectrum : Place the salt plate with the sample film in the spectrometer's sample holder and acquire the IR spectrum.[2]

-

Data Analysis : The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[3] The sample is vaporized by heating under high vacuum.[3]

-

Ionization : The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][5]

-

Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of each ion at a specific m/z value.

-

Spectrum Generation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Caption: Workflow from synthesis to structure elucidation.

Caption: Step-by-step process for NMR analysis.

Caption: Parallel workflows for IR and MS analyses.

References

An In-depth Technical Guide on the Physical and Chemical Properties of 3-Ethylbenzene-1,2-diol (CAS 933-99-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Ethylbenzene-1,2-diol (also known as 3-ethylcatechol), CAS 933-99-3. The information is presented in a structured format to facilitate easy access and comparison of data. This document also includes detailed, generalized experimental protocols for determining key physical properties and a representative signaling pathway illustrating the biological context of catechol compounds.

Chemical Identity and Structure

This compound is an organic compound belonging to the catechol family, which are aromatic diols with two hydroxyl groups on adjacent carbons of a benzene ring.

| Identifier | Value |

| CAS Number | 933-99-3 |

| IUPAC Name | This compound |

| Synonyms | 3-Ethylcatechol |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol |

| SMILES | CCC1=C(C(=CC=C1)O)O[1] |

| InChI Key | UUCQGNWZASKXNN-UHFFFAOYSA-N[1] |

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that the melting point is not consistently reported, which may be due to the substance existing as a liquid or a low-melting solid at room temperature.

| Property | Value | Source |

| Appearance | Brown to reddish-brown liquid | |

| Boiling Point | 257.2 °C at 760 mmHg | [1][2][3] |

| Density | 1.159 g/cm³ | [1] |

| Melting Point | Not available/Not applicable | [1][4] |

| Flash Point | 124 °C | |

| Water Solubility | 12.3 g/L (Predicted) | [3] |

Chemical and Spectroscopic Properties

The chemical behavior and spectroscopic data are crucial for the identification and characterization of this compound.

| Property | Data | Source |

| 1H NMR | ¹H NMR (399.87 MHz, DMSO-d6, 30 °C): 1.092 (3H, t, J = 7.6 Hz, H-2'), 2.408 (2H, q, J = 7.6 Hz, H-1'), 6.418 (1H, dd, J = 8.0, 2.1 Hz, H-6), 6.553 (1H, d, J = 2.1 Hz, H-2), 6.610 (1H, d, J = 8.0 Hz, H-5); 3,4-OH not detected. | [5] |

| 13C NMR | ¹³C NMR (100.55 MHz, DMSO-d6, 30 °C): 15.85 (C-2′), 27.45 (C-1′), 115.11 (C-2), 115.39 (C-5), 118.15 (C-6), 134.57 (C-1), 142.99 (C-4), 144.95 (C-3). | [5] |

| IR Spectrum | Characteristic absorptions for phenols include a broad O-H stretch around 3550-3200 cm⁻¹ and C-O stretching bands. Aromatic C=C bending absorptions are expected in the 1700-1500 cm⁻¹ range. | [6] |

| Mass Spectrum | Mass spectrometry of catechols can be complex due to in-source oxidation. The molecular ion peak for 3-ethylcatechol would be expected at m/z 138. | [7] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a substance like this compound.

Determination of Melting Point (for Low-Melting Solids)

Given the nature of some catechols, a method suitable for oils and fats may be appropriate if the substance is not a distinct solid at room temperature.

Principle: The sample is heated in a capillary tube, and the temperature range over which it transitions from a solid to a liquid is observed.

Apparatus:

-

Melting point apparatus or Thiele tube

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer

-

Heating medium (e.g., mineral oil)

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.

-

Attach the capillary tube to a thermometer.

-

Place the thermometer and attached capillary tube into the heating bath of the melting point apparatus or Thiele tube.

-

Heat the bath at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or other heating apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Calibrated thermometer

-

Heating medium (e.g., mineral oil)

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer.

-

Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[8]

Determination of Water Solubility (Flask Method)

Principle: An excess of the substance is equilibrated with water at a constant temperature, and the concentration of the dissolved substance in the aqueous phase is determined.

Apparatus:

-

Flask with a stirrer

-

Constant temperature water bath

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of the substance to a known volume of distilled water in a flask.

-

Place the flask in a constant temperature bath and stir the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, stop stirring and allow the mixture to settle.

-

Separate the aqueous phase from the undissolved substance by centrifugation or filtration, ensuring the temperature is maintained.

-

Determine the concentration of the dissolved substance in the clear aqueous phase using a suitable analytical method.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, catechols, in general, are known for their biological activities, including antioxidant and pro-oxidant effects. For instance, some catechols can influence cell signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways. The following diagram illustrates a generalized representation of how a catechol compound might modulate the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Generalized NF-κB signaling pathway and a potential point of inhibition by catechol compounds.

Synthesis and Reactivity

3-Ethylcatechol can be synthesized through various methods, including the biocatalytic oxidation of 3-ethylphenol or via multi-step chemical synthesis routes starting from related benzene derivatives. The reactivity of 3-ethylcatechol is characteristic of catechols, which are susceptible to oxidation to form the corresponding ortho-quinone. This reactivity is central to their biological effects and potential applications.

Safety Information

Users should consult the Safety Data Sheet (SDS) for detailed safety and handling information. As with all chemicals, appropriate personal protective equipment should be used when handling this compound.

This technical guide provides a foundational understanding of the physical and chemical properties of CAS 933-99-3. For specific applications, further experimental validation is recommended.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. scribd.com [scribd.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. researchgate.net [researchgate.net]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. Oxidation of catechols during positive ion electrospray mass spectrometric analysis: evidence for in-source oxidative dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Ethylcatechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the stability and degradation of 3-ethylcatechol. The information is compiled from various scientific sources and is intended to be a valuable resource for researchers and professionals working with this compound.

Chemical and Physical Properties

3-Ethylcatechol, a substituted catechol, possesses chemical properties that make it susceptible to various degradation pathways. Its stability is influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.

| Property | Value | Reference |

| Molecular Formula | C8H10O2 | N/A |

| Molecular Weight | 138.16 g/mol | N/A |

| Boiling Point | 257°C | [1] |

| Density | 1.159 g/cm³ | [1] |

| Flash Point | 124°C | [1] |

| Appearance | Brown to reddish-brown liquid | [1] |

| Storage Temperature | Room Temperature, Inert atmosphere | [1] |

Stability Profile

The stability of phenolic compounds, including catechols, is a critical factor in their application and study. Generally, catechols are sensitive to oxidation, which can be accelerated by factors such as increased pH, elevated temperature, and exposure to light and oxygen[2].

pH Stability: Catechols are more stable in acidic conditions and tend to degrade more rapidly in neutral to alkaline solutions. This is due to the deprotonation of the hydroxyl groups, which makes the catechol ring more susceptible to oxidation.

Temperature Stability: Increased temperature generally accelerates the degradation of catechols. Thermal degradation can lead to the formation of various decomposition products.

Light Stability (Photostability): Exposure to light, particularly UV radiation, can induce the degradation of catechols, leading to the formation of colored byproducts and a loss of the original compound. This process often involves the generation of free radicals[3].

Oxidative Stability: Catechols are readily oxidized, a process that can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents. This oxidation is a primary pathway for their degradation.

Quantitative Stability Data for 3-Ethylcatechol:

Specific quantitative stability data for 3-ethylcatechol is limited in the available literature. The following table provides a qualitative summary based on the general behavior of catechols.

| Condition | Stability of 3-Ethylcatechol | Expected Degradation Products |

| Acidic pH (e.g., pH < 4) | Relatively Stable | Minimal degradation |

| Neutral to Alkaline pH (e.g., pH > 7) | Unstable | Quinones, polymerized products |

| Low Temperature (e.g., 4°C) | Relatively Stable | Minimal degradation |

| Elevated Temperature (e.g., > 40°C) | Unstable | Various thermal decomposition products |

| Protected from Light | Relatively Stable | Minimal degradation |

| Exposure to UV Light | Unstable | Colored degradation products, radicals |

| Anaerobic Conditions | Relatively Stable | Minimal degradation |

| Aerobic/Oxidizing Conditions | Unstable | Quinones, ring-opened products |

Degradation Pathways

3-Ethylcatechol can be degraded through several pathways, including microbial degradation, thermal degradation, and photolytic degradation.

Microbial Degradation

Microorganisms, particularly bacteria of the genus Pseudomonas, are known to degrade catechols. The degradation of 3-ethylcatechol by Pseudomonas putida involves enzymatic ring cleavage by catechol dioxygenases[2].

-

Catechol 1,2-Dioxygenase (Intradiol Cleavage): This enzyme cleaves the aromatic ring between the two hydroxyl groups. In the case of 3-ethylcatechol, this reaction yields 2-ethyl-cis,cis-muconic acid [2]. The oxidation of 3-ethylcatechol by catechol 1,2-dioxygenase occurs at approximately 6% of the rate of catechol oxidation[2].

-

Catechol 2,3-Dioxygenase (Extradiol Cleavage): This enzyme cleaves the aromatic ring adjacent to one of the hydroxyl groups. 3-Ethylcatechol is oxidized by catechol 2,3-dioxygenase at about 30% of the rate observed for catechol oxidation[2]. The ring cleavage occurs between carbons 2 and 3[2].

Quantitative Data on Enzymatic Degradation of 3-Ethylcatechol:

| Enzyme | Substrate | Relative Oxidation Rate (compared to Catechol) | Product | Reference |

| Catechol 1,2-Dioxygenase | 3-Ethylcatechol | ~6% | 2-Ethyl-cis,cis-muconic acid | [2] |

| Catechol 2,3-Dioxygenase | 3-Ethylcatechol | ~30% | Ring-cleavage product (between C2 and C3) | [2] |

Microbial Degradation Pathway of 3-Ethylcatechol:

Thermal Degradation

High temperatures can lead to the pyrolysis of catechols, resulting in a complex mixture of degradation products. While specific studies on 3-ethylcatechol are limited, studies on catechol have shown that thermal degradation can produce compounds such as phenol, benzene, dibenzofuran, and dibenzo-p-dioxin[4]. The ethyl substituent on 3-ethylcatechol would likely lead to additional and different degradation products.

Photolytic Degradation

Exposure to light, especially UV radiation, can cause the degradation of catechols. This process often involves the formation of semiquinone radicals and subsequent reactions, leading to the formation of various colored products and ring-opened carboxylic acids[3][5]. The specific photolytic degradation products of 3-ethylcatechol have not been extensively characterized in the available literature.

Experimental Protocols

General Protocol for Stability Testing

This protocol is based on general principles of forced degradation studies.

-

Preparation of Stock Solution: Prepare a stock solution of 3-ethylcatechol in a suitable solvent (e.g., methanol or water, depending on the test).

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Add the stock solution to solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Add the stock solution to a solution of an oxidizing agent (e.g., 3% H2O2) and incubate at room temperature.

-

Thermal Degradation: Store the solid compound or a solution at elevated temperatures (e.g., 60°C, 80°C).

-

Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., UV lamp at a specific wavelength and intensity).

-

-

Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining 3-ethylcatechol and detect degradation products.

Experimental Workflow for Stability Testing:

General Protocol for Microbial Degradation Assay

This protocol is adapted from general methods for assaying catechol dioxygenase activity.

-

Cultivation of Microorganism: Grow a culture of Pseudomonas putida in a suitable medium.

-

Preparation of Cell-Free Extract: Harvest the bacterial cells, lyse them (e.g., by sonication), and centrifuge to obtain a cell-free extract containing the enzymes.

-

Enzyme Assay:

-

Prepare a reaction mixture containing a buffer (e.g., phosphate buffer at a specific pH), the cell-free extract, and 3-ethylcatechol as the substrate.

-

Monitor the reaction by spectrophotometry. For catechol 1,2-dioxygenase, the formation of 2-ethyl-cis,cis-muconic acid can be monitored by the increase in absorbance at a specific wavelength. For catechol 2,3-dioxygenase, the formation of the ring-cleavage product can also be monitored spectrophotometrically.

-

-

Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance.

Workflow for Microbial Degradation Assay:

Conclusion

3-Ethylcatechol, like other catechols, is susceptible to degradation through microbial, thermal, and photolytic pathways. The primary identified degradation pathway is microbial, involving enzymatic cleavage by catechol 1,2-dioxygenase and catechol 2,3-dioxygenase from Pseudomonas putida. While qualitative information on its stability under various physicochemical conditions is available based on the general behavior of catechols, specific quantitative data for 3-ethylcatechol is scarce. Further research is needed to fully characterize its stability profile and elucidate the structures of all its degradation products under different stress conditions. The experimental protocols provided in this guide offer a starting point for such investigations.

References

A Technical Guide to the Solubility of 3-Ethylbenzene-1,2-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethylbenzene-1,2-diol (also known as 3-ethylcatechol). Due to a notable absence of publicly available quantitative solubility data for this compound, this document focuses on the foundational principles governing its solubility in various organic solvents. It offers a detailed, standardized experimental protocol for researchers to determine these solubility values empirically. Furthermore, this guide presents a framework for the systematic tabulation of experimentally-derived data and includes logical workflow diagrams to guide the experimental process. This document is intended to be an essential resource for scientists and researchers engaged in the fields of medicinal chemistry, process development, and formulation science where this compound is a molecule of interest.

Introduction

This compound, a catechol derivative, is a valuable building block in organic synthesis and holds potential for applications in medicinal chemistry and materials science. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective use in reaction design, purification, crystallization, and formulation development. The solubility of a compound dictates its behavior in solution, influencing reaction kinetics, yield, and the selection of appropriate analytical techniques.

This guide addresses the current information gap by providing a theoretical framework for predicting the solubility of this compound and a practical, detailed methodology for its experimental determination.

Physicochemical Properties of this compound

| Property | Value/Information | Source |

| Molecular Formula | C₈H₁₀O₂ | ChemScene[1] |

| Molecular Weight | 138.16 g/mol | ChemScene[1] |

| Appearance | Not explicitly stated; likely a solid at room temperature. | - |

| Predicted Water Solubility | 12.3 g/L (predicted) | FooDB[2] |

| logP (predicted) | 1.68 | FooDB[2] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Polar Surface Area | 40.46 Ų | ChemScene[1] |

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility. The molecular structure of this compound, featuring a nonpolar ethyl-substituted benzene ring and two polar hydroxyl groups, suggests a nuanced solubility profile.

-

High Solubility is Expected in:

-

Polar Protic Solvents (e.g., Alcohols): Solvents like methanol, ethanol, and isopropanol are anticipated to be effective due to their ability to act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl groups of the catechol moiety.

-

Polar Aprotic Solvents (e.g., Ketones, Ethers, and Esters): Acetone, ethyl acetate, and tetrahydrofuran are likely to be good solvents. Their carbonyl or ether oxygens can act as hydrogen bond acceptors for the hydroxyl groups of this compound. The parent compound, catechol, is soluble in ethanol, DMSO, and dimethylformamide (DMF).[3]

-

-

Moderate Solubility is Expected in:

-

Chlorinated Solvents: Dichloromethane and chloroform may exhibit moderate solvating power.

-

-

Low to Negligible Solubility is Expected in:

-

Nonpolar Solvents: Hexane, cyclohexane, and toluene are expected to be poor solvents due to the significant polarity mismatch with the diol functionality.

-

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a broad range of organic solvents is not available in the public domain. The following tables are provided as templates for researchers to populate with their experimentally determined values. It is recommended to conduct solubility measurements at a standard temperature, such as 25°C (298.15 K), and to record the temperature at which the measurements are taken.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Alcohols | |||||

| Methanol | 32.04 | 0.792 | 32.7 | Data to be determined | Data to be determined |

| Ethanol | 46.07 | 0.789 | 24.5 | Data to be determined | Data to be determined |

| Isopropanol | 60.10 | 0.786 | 19.9 | Data to be determined | Data to be determined |

| Ketones | |||||

| Acetone | 58.08 | 0.791 | 20.7 | Data to be determined | Data to be determined |

| Methyl Ethyl Ketone | 72.11 | 0.805 | 18.5 | Data to be determined | Data to be determined |

| Esters | |||||

| Ethyl Acetate | 88.11 | 0.902 | 6.0 | Data to be determined | Data to be determined |

| Ethers | |||||

| Diethyl Ether | 74.12 | 0.713 | 4.3 | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | 7.5 | Data to be determined | Data to be determined |

| Chlorinated Solvents | |||||

| Dichloromethane | 84.93 | 1.33 | 9.1 | Data to be determined | Data to be determined |

| Chloroform | 119.38 | 1.49 | 4.8 | Data to be determined | Data to be determined |

| Aromatic Hydrocarbons | |||||

| Toluene | 92.14 | 0.867 | 2.4 | Data to be determined | Data to be determined |

| Nonpolar Solvents | |||||

| Hexane | 86.18 | 0.655 | 1.9 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a standard protocol for the gravimetric determination of the solubility of a solid compound in an organic solvent.

5.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL scintillation vials)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Pipettes and syringes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven or vacuum desiccator

5.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial and vortex for 1-2 minutes.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid should be visible.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume (e.g., 1.0 mL) of the supernatant into a syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a new, pre-weighed vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or use a vacuum desiccator to evaporate the solvent completely.

-

Once the solvent is fully evaporated and a constant weight is achieved, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the final mass of the vial with the dried solute.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

-

5.3. Safety Precautions

-

Always work in a well-ventilated fume hood when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol can be visualized using the following diagrams.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While experimental data on the solubility of this compound in organic solvents is currently scarce, this guide provides the necessary theoretical background and practical methodology for researchers to fill this knowledge gap. By following the detailed protocol and utilizing the provided data templates, a comprehensive and valuable solubility profile can be established. This information will undoubtedly facilitate the advancement of research and development activities involving this important chemical entity.

References

Theoretical and Computational Studies of 3-Ethylbenzene-1,2-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 3-Ethylbenzene-1,2-diol, a catechol derivative of interest in various scientific domains. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages computational chemistry to predict its structural, spectroscopic, and electronic properties. Detailed protocols for Density Functional Theory (DFT) calculations, synthesis, and bioactivity assays are presented, drawing upon established methodologies for similar catechol compounds. This document aims to serve as a foundational resource for researchers initiating studies on this compound, offering a robust theoretical framework and practical guidance for experimental design.

Introduction

This compound, also known as 3-ethylcatechol, is a member of the catechol family, characterized by a benzene ring with two adjacent hydroxyl groups. Catechols are ubiquitous in nature and are recognized for their diverse biological activities, including antioxidant, antimicrobial, and signaling functions. The ethyl substituent at the 3-position of the catechol ring is expected to modulate its physicochemical and biological properties, making it a molecule of interest for applications in medicinal chemistry, materials science, and food chemistry.

This guide provides a detailed exploration of this compound through the lens of computational chemistry, supplemented with proposed experimental protocols for its synthesis and characterization.

Molecular Properties and Computational Analysis

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting the molecular properties of this compound.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for this compound is presented in Table 1. These values are computationally derived and provide a preliminary understanding of the molecule's behavior.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol |

| XlogP | 2.0 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area | 40.5 Ų |

Table 1: Predicted Physicochemical Properties of this compound.

Computational Protocol: Density Functional Theory (DFT)

The following protocol outlines a robust DFT approach for calculating the optimized geometry, vibrational frequencies (IR), and NMR chemical shifts of this compound.

Software: Gaussian 16 or other comparable quantum chemistry software.

Methodology:

-

Geometry Optimization:

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Solvation Model: Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) with a suitable solvent (e.g., chloroform for NMR comparison, or water for biological relevance).

-

Procedure: Perform a full geometry optimization to find the lowest energy conformation of the molecule. Confirm that the optimization has converged to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

-

-

Vibrational Frequency (IR) Calculation:

-

Method: Use the optimized geometry from the previous step.

-

Procedure: Calculate the harmonic vibrational frequencies at the same level of theory (B3LYP/6-311++G(d,p)). The resulting frequencies can be visualized to generate a theoretical IR spectrum. A scaling factor (typically around 0.96-0.98 for B3LYP) may be applied to the calculated frequencies for better agreement with experimental data.

-

-

NMR Chemical Shift Calculation:

-

Method: Gauge-Independent Atomic Orbital (GIAO) method.

-

Functional: mPW1PW91

-

Basis Set: 6-311+G(2d,p)

-

Procedure: Using the B3LYP/6-311++G(d,p) optimized geometry, calculate the ¹H and ¹³C NMR chemical shifts. The calculated isotropic shielding values are then referenced against the shielding of a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts.

-

discovery and natural occurrence of 3-Ethylbenzene-1,2-diol

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-Ethylbenzene-1,2-diol (also known as 3-ethylcatechol), focusing on its discovery, natural occurrence, metabolic pathways, and analytical methods. The information is presented to support research and development activities in toxicology, environmental science, and drug metabolism.

Introduction and Discovery

This compound (CAS No: 933-99-3) is a catechol derivative belonging to the class of organic compounds known as 1,2-benzenediols.[1] It is not a widely known naturally occurring compound in the traditional sense. Instead, its discovery and scientific significance are intrinsically linked to the study of ethylbenzene metabolism. Ethylbenzene is a major industrial chemical and a natural component of petroleum and coal tar.[2][3] Consequently, this compound is primarily identified as a metabolite of ethylbenzene in biological systems, including mammals and microorganisms.

Its identification arose from toxicological and environmental studies investigating the biotransformation of ethylbenzene. Research has shown that ethylbenzene undergoes metabolic activation, leading to various metabolites, including hydroxylated derivatives like this compound.[4]

Natural Occurrence and Environmental Fate

The "natural occurrence" of this compound is predominantly a result of the biodegradation of ethylbenzene. Ethylbenzene itself is released into the environment from industrial processes, vehicle emissions, and fuel leakages.[2][5]

-

Microbial Degradation : Various bacterial strains, such as those from the genera Pseudomonas and Comamonas, are capable of degrading ethylbenzene.[6][7][8] In some aerobic degradation pathways, ethylbenzene is oxidized to form catecholic intermediates, including 3-ethylcatechol, which is then subject to ring cleavage.

-

Mammalian Metabolism : In humans and other mammals, exposure to ethylbenzene leads to its metabolism, primarily in the liver. The metabolic process involves oxidation of the ethyl side chain and the aromatic ring.[5] Ring oxidation can produce ethylphenols, which are further metabolized to dihydroxylated compounds like 4-ethylcatechol and ethylhydroquinone.[4][5] These metabolites are considered to be involved in the mechanisms of carcinogenesis associated with ethylbenzene exposure.[4]

-

Food and Beverages : While direct quantification is scarce, 3-Ethyl-1,2-benzenediol has been detected in foods such as Arabica and Robusta coffees, suggesting it may be a potential biomarker for coffee consumption.[1] The parent compound, catechol (1,2-benzenediol), is known to occur naturally in various food items.[9]

Quantitative Data

Quantitative data for this compound is limited. The table below summarizes key physicochemical properties derived from chemical databases and predictive models.

| Property | Value | Source |

| Chemical Formula | C₈H₁₀O₂ | [10][11] |

| IUPAC Name | This compound | [1] |

| CAS Number | 933-99-3 | [10][11] |

| Molar Mass | 138.17 g·mol⁻¹ | [11] |

| Monoisotopic Mass | 138.068079564 Da | [1] |

| Water Solubility (Predicted) | 12.3 g/L | [1] |

| logP (Predicted) | 1.68 - 2.32 | [1] |

| pKa (Strongest Acidic, Predicted) | 9.56 | [1] |

| Purity (Commercial) | ≥97% | [10] |

Metabolic and Degradation Pathways

The formation of this compound is a key step in the biotransformation of ethylbenzene. The diagrams below illustrate the metabolic pathway in mammals and a general workflow for its detection as a biomarker.

digraph "Ethylbenzene Metabolism" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Node Definitions

Ethylbenzene [label="Ethylbenzene", fillcolor="#F1F3F4", fontcolor="#202124"];

Phenylethanol [label="1-Phenylethanol", fillcolor="#F1F3F4", fontcolor="#202124"];

Acetophenone [label="Acetophenone", fillcolor="#F1F3F4", fontcolor="#202124"];

Ethylphenols [label="2- and 4-Ethylphenol\n(Ring Oxidation)", fillcolor="#FBBC05", fontcolor="#202124"];

Dihydroxylated [label="this compound\n(3-Ethylcatechol)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Further [label="Further Metabolites\n(e.g., Mandelic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"];

Excretion [label="Excretion\n(Urine)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions

Ethylbenzene -> Phenylethanol [label="Side-chain\nOxidation", color="#4285F4"];

Phenylethanol -> Acetophenone [color="#4285F4"];

Acetophenone -> Further [color="#4285F4"];

Ethylbenzene -> Ethylphenols [label="CYP450\n(Minor Pathway)", color="#4285F4"];

Ethylphenols -> Dihydroxylated [label="Hydroxylation", color="#4285F4"];

Dihydroxylated -> Excretion [color="#4285F4"];

Further -> Excretion [color="#4285F4"];

}

Caption: Experimental workflow for biomarker analysis of ethylbenzene metabolites.

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and quantification of this compound in biological and environmental samples.

This protocol is adapted from standard methods for analyzing volatile organic compound (VOC) metabolites in biological samples.[12][13][14]

1. Objective: To quantify this compound and other ethylbenzene metabolites in urine as biomarkers of exposure.

2. Materials:

-

Urine sample

-

Internal standard (e.g., deuterated analog)

-

β-Glucuronidase/arylsulfatase enzyme

-

Sodium acetate buffer (pH 5.0)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol, Dichloromethane (HPLC grade)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

3. Procedure:

1. Enzymatic Hydrolysis: To a 2 mL urine sample, add 1 mL of sodium acetate buffer and the internal standard. Add 50 µL of β-glucuronidase/arylsulfatase. Incubate at 37°C for 12-16 hours to deconjugate metabolites.

2. Solid-Phase Extraction (SPE):

* Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

* Load the hydrolyzed urine sample onto the cartridge.

* Wash the cartridge with 3 mL of water to remove interferences.

* Dry the cartridge under vacuum for 10 minutes.

* Elute the analytes with 2 mL of dichloromethane.

3. Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen. Add 50 µL of the derivatizing agent (BSTFA) and 50 µL of ethyl acetate. Seal the vial and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

4. GC-MS Analysis:

* Inject 1 µL of the derivatized sample into the GC-MS.

* GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

* Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

* MS Conditions: Electron Ionization (EI) mode at 70 eV. Scan range m/z 50-550. Use selected ion monitoring (SIM) for target analytes for higher sensitivity.

4. Quantification: Create a calibration curve using standards prepared in a control urine matrix and processed through the same procedure. The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This protocol outlines a general method to study the degradation of ethylbenzene by a specific bacterial strain.[15][16]

1. Objective: To demonstrate the conversion of ethylbenzene to this compound by a bacterial culture.

2. Materials:

-

Bacterial strain capable of degrading ethylbenzene (e.g., Comamonas sp. JB).[8]

-

Mineral Salts Medium (MSM).

-

Ethylbenzene (substrate).

-

Yeast extract (optional growth supplement).

-

Sterile serum bottles with airtight seals.

-

Shaking incubator.

-

HPLC or GC-MS for metabolite analysis.

3. Procedure:

1. Culture Preparation: Grow the bacterial strain in a suitable rich medium (e.g., Luria-Bertani broth) to obtain a sufficient cell density. Harvest the cells by centrifugation and wash twice with sterile MSM to remove residual medium.

2. Experimental Setup: In sterile serum bottles, add 50 mL of MSM. Inoculate with the washed bacterial cells to an initial optical density (OD₆₀₀) of approximately 0.1.

3. Substrate Addition: Add ethylbenzene to a final concentration of 50-100 mg/L. A small amount of yeast extract (0.01%) can be added to enhance biodegradation.[8] Seal the bottles immediately.

4. Incubation: Incubate the bottles at 30°C on a rotary shaker (150 rpm). Include a heat-killed control (autoclaved inoculum) to check for abiotic degradation.

5. Sampling and Analysis: At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw 1 mL aliquots of the culture medium. Centrifuge to remove cells.

6. Metabolite Detection: Analyze the supernatant for the presence of this compound and other metabolites using HPLC (with a UV or diode-array detector) or GC-MS after extraction and derivatization as described in Protocol 1.

4. Data Interpretation: The disappearance of the ethylbenzene peak and the appearance and subsequent disappearance of the this compound peak over time in the experimental samples, but not in the control, confirms the biotransformation process.

References

- 1. Showing Compound 3-Ethyl-1,2-benzenediol (FDB019889) - FooDB [foodb.ca]

- 2. Ethylbenzene - Wikipedia [en.wikipedia.org]

- 3. Ethylbenzene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Metabolic activation of carcinogenic ethylbenzene leads to oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. researchgate.net [researchgate.net]

- 8. Biodegradation of Benzene, Toluene, Ethylbenzene, and o-, m-, and p-Xylenes by the Newly Isolated Bacterium Comamonas sp. JB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. canada.ca [canada.ca]

- 10. aobchem.com [aobchem.com]

- 11. This compound | 933-99-3 [sigmaaldrich.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. Anaerobic Degradation of Ethylbenzene by a New Type of Marine Sulfate-Reducing Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anaerobic Degradation of Benzene, Toluene, Ethylbenzene, and Xylene Compounds by Dechloromonas Strain RCB - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Ethylbenzene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 3-Ethylbenzene-1,2-diol, also known as 3-ethylcatechol. The document details the theoretical principles governing these reactions, predicted regioselectivity, and provides generalized experimental protocols for key transformations including nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Introduction: Reactivity and Directing Effects

This compound is an activated aromatic system highly susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the three substituents on the benzene ring: two hydroxyl (-OH) groups and one ethyl (-CH₂CH₃) group.

-

Hydroxyl Groups (-OH): The two hydroxyl groups are powerful activating groups. Through the +M (mesomeric) effect, the lone pairs on the oxygen atoms donate electron density to the aromatic ring, significantly increasing its nucleophilicity. This makes the ring much more reactive towards electrophiles than benzene itself. Hydroxyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.

-

Ethyl Group (-CH₂CH₃): The ethyl group is a weakly activating group. It donates electron density to the ring primarily through a +I (inductive) effect and hyperconjugation. The ethyl group is also an ortho, para-director.

Combined Directing Effects: In this compound, the directing effects of the substituents must be considered collectively. The two hydroxyl groups at positions 1 and 2 are significantly stronger activators than the ethyl group at position 3. Therefore, the hydroxyl groups will predominantly determine the position of electrophilic attack.

The positions on the ring are numbered as follows:

-

Position 4: Para to the hydroxyl group at C1 and ortho to the hydroxyl group at C2. This position is highly activated.

-

Position 5: Meta to the hydroxyl group at C1 and para to the hydroxyl group at C2. This position is also activated.

-

Position 6: Ortho to the hydroxyl group at C1 and meta to the hydroxyl group at C2. This position is highly activated.

Considering the strong activating and directing influence of the two hydroxyl groups, electrophilic substitution is expected to occur primarily at positions 4 and 6 . Steric hindrance from the adjacent ethyl group might slightly disfavor substitution at position 4 compared to position 6. Substitution at position 5 is also possible but likely to be a minor product due to being meta to one of the hydroxyl groups.

Key Electrophilic Substitution Reactions

This section outlines the expected outcomes and general experimental approaches for the nitration, halogenation, sulfonation, and Friedel-Crafts reactions of this compound.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Due to the high activation of the ring, nitration is expected to proceed under mild conditions.

Predicted Products: The major products are expected to be 4-nitro-3-ethylbenzene-1,2-diol and 6-nitro-3-ethylbenzene-1,2-diol.

General Experimental Protocol (Adapted from Nitration of Catechol):

| Parameter | Condition | Notes |

| Nitrating Agent | Nitric acid in a solvent like acetic acid or on a solid support (e.g., silica gel). | Avoids harsh conditions of mixed acid (HNO₃/H₂SO₄) which can lead to oxidation and over-nitration. |

| Temperature | 0 - 25 °C | Low temperature is crucial to control the exothermic reaction and prevent side reactions. |

| Reaction Time | 1 - 4 hours | Monitored by Thin Layer Chromatography (TLC). |

| Work-up | Quenching with cold water, extraction with an organic solvent (e.g., ethyl acetate), and purification by column chromatography. | Neutralization with a weak base may be necessary. |

Logical Workflow for Nitration:

Caption: General workflow for the nitration of this compound.

Halogenation

Halogenation involves the introduction of a halogen atom (Cl, Br, or I) onto the aromatic ring. The high reactivity of the substrate allows for halogenation under mild conditions, often without a Lewis acid catalyst.

Predicted Products: The major products are expected to be 4-halo-3-ethylbenzene-1,2-diol and 6-halo-3-ethylbenzene-1,2-diol.

General Experimental Protocol:

| Parameter | Condition | Notes |

| Halogenating Agent | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) for bromination and chlorination, respectively. Iodine with a mild oxidizing agent for iodination. | These reagents are easier to handle and more selective than elemental halogens. |

| Solvent | Dichloromethane (DCM), Chloroform (CHCl₃), or Acetonitrile. | |

| Temperature | 0 °C to room temperature. | |